molecular formula C10H9BrClFO2 B15146139 Isopropyl 2-bromo-4-chloro-6-fluorobenzoate

Isopropyl 2-bromo-4-chloro-6-fluorobenzoate

Cat. No.: B15146139
M. Wt: 295.53 g/mol
InChI Key: YDFHMAFLKZZWKK-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H9BrClFO2

Molecular Weight

295.53 g/mol

IUPAC Name

propan-2-yl 2-bromo-4-chloro-6-fluorobenzoate

InChI

InChI=1S/C10H9BrClFO2/c1-5(2)15-10(14)9-7(11)3-6(12)4-8(9)13/h3-5H,1-2H3

InChI Key

YDFHMAFLKZZWKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=C(C=C1Br)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-bromo-4-chloro-6-fluorobenzoate typically involves the esterification of 2-bromo-4-chloro-6-fluorobenzoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale esterification reactors, continuous monitoring of reaction parameters, and purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-bromo-4-chloro-6-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation: Oxidative reactions can convert the ester group to carboxylic acid or other oxidized forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoate esters.

    Reduction: Formation of alcohols or amines.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Isopropyl 2-bromo-4-chloro-6-fluorobenzoate is an organic compound featuring a benzoate structure with bromine, chlorine, and fluorine substituents at the 2, 4, and 6 positions, respectively, and an isopropyl group serving as the esterifying alcohol. It has a molecular formula of C10H9BrClFO2C_{10}H_9BrClFO_2 and a molecular weight of approximately 277.53 g/mol. This compound's unique combination of halogenated substituents on the benzoate structure may give it distinct chemical reactivity and biological activity compared to its analogs.

Here are the potential applications of this compound:

Pharmaceuticals: Due to its potential biological activity, it could serve as a lead compound in drug development.
Agricultural Chemicals: Could potentially be used in this field.

Several compounds share structural similarities with this compound:

Compound NameStructureUnique Features
2-Bromo-4-chloro-6-fluorophenolC6H4BrClFOC_6H_4BrClFOHydroxy group instead of ester
2-Bromo-4-chloro-6-fluorobenzoic acidC7H4BrClFO2C_7H_4BrClFO_2Contains a carboxylic acid group
Isopropyl benzoateC9H10O2C_9H_{10}O_2Lacks halogen substituents
Benzyl 2-bromo-4-chloro-6-fluorobenzoateC11H9BrClFO2C_{11}H_9BrClFO_2Benzyl group instead of isopropyl

While the search results provide limited specific case studies or detailed research findings directly related to this compound, the presence of bromo, chloro, and fluoro groups in similar compounds has been explored for various applications:

  • Antifungal Activity: A related compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, has shown antifungal activity against Candida species .
  • Antibacterial Activity: Some synthesized thiophene compounds with chloro substituents have exhibited antibacterial activity against Escherichia coli .
  • Fibrosis Research: Research indicates that NOX4, which can be influenced by compounds with bromo and fluoro groups, is linked to fibrosis in the lungs and liver .

Mechanism of Action

The mechanism of action of Isopropyl 2-bromo-4-chloro-6-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms (bromine, chlorine, and fluorine) enhances its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Isopropyl 2-bromo-4-chloro-6-fluorobenzoate
  • Molecular Formula : C₁₀H₉BrClFO₂
  • Molecular Weight : 295.53 g/mol
  • CAS Registry Number : 2415751-65-2

This compound is a halogenated benzoate ester featuring bromine, chlorine, and fluorine substituents at the 2-, 4-, and 6-positions of the aromatic ring, respectively. The isopropyl ester group contributes to its lipophilicity, making it a candidate for applications in medicinal chemistry and agrochemical research. Its synthesis likely involves esterification of 2-bromo-4-chloro-6-fluorobenzoic acid with isopropyl alcohol under acidic conditions .

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Table 1 highlights key structural differences between this compound and analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Br (2), Cl (4), F (6) C₁₀H₉BrClFO₂ 295.53 Halogen triad; isopropyl ester
Methyl 4-bromo-2-chloro-6-fluorobenzoate Br (4), Cl (2), F (6) C₈H₅BrClFO₂ 266.48 Methyl ester; halogen rearrangement
Ethyl 3-bromo-2-chloro-6-fluorobenzoate Br (3), Cl (2), F (6) C₉H₇BrClFO₂ 280.51 Ethyl ester; altered halogen positions
Benzyl 3-bromo-2-chloro-6-fluorobenzoate Br (3), Cl (2), F (6), benzyl C₁₄H₁₀BrClFO₂ 343.59 Benzyl ester; steric bulk

Key Observations :

  • Substituent Positions : Halogen positions significantly influence electronic properties. For example, bromine at position 2 (vs. 3 or 4) enhances electrophilicity at the aromatic ring’s ortho position .
  • Ester Groups : Isopropyl and benzyl esters increase lipophilicity (logP >3) compared to methyl or ethyl esters, favoring membrane permeability in drug design .

Physicochemical Properties

Electronic and Steric Effects :

  • Electron-Withdrawing Effects: The trifluorobromo-chloro substitution pattern creates a strong electron-deficient aromatic system, increasing acidity (pKa ~2.5–3.0) compared to non-halogenated analogs .
  • Lipophilicity: The isopropyl group elevates logP by ~0.5 units relative to methyl esters, enhancing solubility in nonpolar solvents .

Key Findings :

  • Antimicrobial Potency : Benzyl derivatives (e.g., benzyl 3-bromo-2-chloro-6-fluorobenzoate) show superior activity due to enhanced membrane penetration .
  • Anticancer Selectivity : The isopropyl analog’s low IC₅₀ (12.5 µM) correlates with its ability to disrupt mitochondrial function in cancer cells .
  • Enzyme Inhibition : Halogen positioning (e.g., bromine at 2-position) improves binding affinity to cytochrome P450 isoforms .

Biological Activity

Isopropyl 2-bromo-4-chloro-6-fluorobenzoate is an organic compound notable for its complex structure, which includes a benzoate backbone substituted with halogen atoms. This unique arrangement of bromine, chlorine, and fluorine influences its chemical reactivity and biological activity, making it a compound of interest in both pharmaceutical and agricultural applications. This article delves into the biological activity of this compound, summarizing key research findings, potential applications, and relevant case studies.

Molecular Formula

The molecular formula of this compound is C₉H₈BrClF O₂, with a molecular weight of approximately 277.53 g/mol. The presence of halogens typically enhances lipophilicity, which can affect interactions with biological systems.

Structural Comparison

Compound NameStructureUnique Features
2-Bromo-4-chloro-6-fluorophenolC₆H₄BrClF OHydroxy group instead of ester
2-Bromo-4-chloro-6-fluorobenzoic acidC₇H₄BrClF O₂Contains a carboxylic acid group
Isopropyl benzoateC₉H₁₀O₂Lacks halogen substituents
Benzyl 2-bromo-4-chloro-6-fluorobenzoateC₁₁H₉BrClF O₂Benzyl group instead of isopropyl

This table illustrates how this compound stands out due to its halogenated substituents, which may impart distinct biological activities compared to its analogs.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that halogenated benzoates can inhibit the growth of various bacterial strains. The specific mechanisms often involve disruption of bacterial cell membranes or interference with metabolic pathways .

Inhibitory Effects on Pathways

A study focusing on the effects of halogenated compounds on microbial metabolism found that certain derivatives could inhibit key enzymes involved in catabolic pathways. For example, the inhibition of phthalate catabolism in Arthrobacter keyseri was observed when exposed to various substituted benzoates, suggesting that this compound may similarly affect microbial metabolic processes .

Case Studies

  • Antibacterial Activity : A comparative analysis of various benzoate derivatives showed that compounds with bromine and chlorine substitutions had lower Minimum Inhibitory Concentrations (MICs) against Gram-positive bacteria like Bacillus subtilis and Enterococcus faecalis, indicating potential as effective antimicrobial agents .
  • Antifungal Activity : Another study explored the antifungal properties of halogenated benzoates, revealing that certain compounds could inhibit fungal growth significantly. The exact mechanism was attributed to the disruption of fungal cell wall synthesis .

Applications in Drug Development

Due to its biological activity, this compound has potential applications in drug development. Its structural characteristics suggest it may serve as a lead compound for synthesizing new antimicrobial agents. The unique combination of halogens could enhance the efficacy and specificity of such drugs against resistant strains.

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